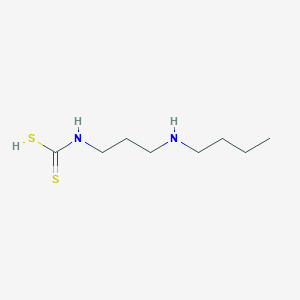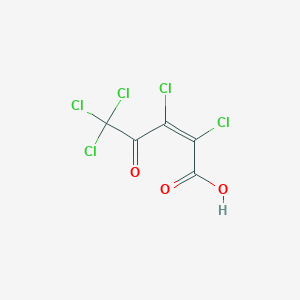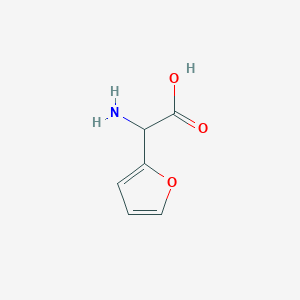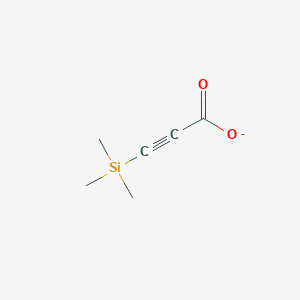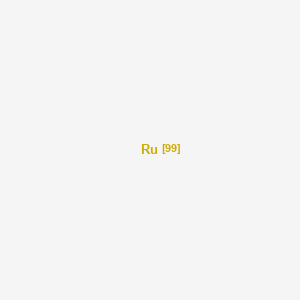
Ruthenium-99
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruthenium-99 (Ru-99) is a radioactive isotope of ruthenium, a rare metal in the platinum group. It is produced by neutron activation of stable ruthenium-98 in nuclear reactors and is used as a radioisotope in various scientific research applications. Ru-99 has a half-life of 16.99 days and decays by beta emission to stable molybdenum-99.
作用机制
Ruthenium-99 decays by beta emission, releasing high-energy electrons that can penetrate tissues and cells. The beta decay of Ruthenium-99 produces gamma radiation, which can be detected by imaging techniques such as gamma scintigraphy. The decay of Ruthenium-99 to molybdenum-99 is a key step in the production of medical isotopes for diagnostic imaging.
生化和生理效应
The biochemical and physiological effects of Ruthenium-99 are related to its beta decay and gamma radiation emission. The high-energy electrons released by beta decay can cause damage to DNA and other cellular structures, leading to cell death. The gamma radiation emitted by Ruthenium-99 can also cause ionization of molecules in tissues, leading to free radical formation and oxidative damage.
实验室实验的优点和局限性
One advantage of using Ruthenium-99 in lab experiments is its short half-life, which allows for rapid turnover and clearance of the radioisotope from tissues and cells. This can be useful in studies of metabolic pathways and turnover rates. However, the short half-life also limits the use of Ruthenium-99 in long-term studies and requires frequent production and delivery of the radioisotope.
未来方向
For the use of Ruthenium-99 in scientific research include the development of new radiolabeling techniques for proteins and peptides, the use of Ruthenium-99 as a tracer in environmental studies, and the optimization of production methods for molybdenum-99 and other medical isotopes. Additionally, the development of new imaging techniques that can detect low levels of Ruthenium-99 and other radioisotopes could have important applications in medical imaging and environmental monitoring.
合成方法
The production of Ruthenium-99 involves the irradiation of stable ruthenium-98 targets with neutrons in a nuclear reactor. The irradiated targets are then processed to extract the Ruthenium-99 radioisotope. The production of Ruthenium-99 is a byproduct of the production of other radioisotopes, such as molybdenum-99, which is used in medical imaging.
科学研究应用
Ruthenium-99 is used in various scientific research applications, including radiolabeling of proteins and peptides for biological studies, as a tracer in environmental studies, and in nuclear medicine. One of the primary uses of Ruthenium-99 is in the production of molybdenum-99, which is used in medical imaging.
属性
CAS 编号 |
15411-62-8 |
|---|---|
产品名称 |
Ruthenium-99 |
分子式 |
Ru |
分子量 |
98.90593 g/mol |
IUPAC 名称 |
ruthenium-99 |
InChI |
InChI=1S/Ru/i1-2 |
InChI 键 |
KJTLSVCANCCWHF-YPZZEJLDSA-N |
手性 SMILES |
[99Ru] |
SMILES |
[Ru] |
规范 SMILES |
[Ru] |
其他 CAS 编号 |
15411-62-8 |
同义词 |
99Ru isotope Ru-99 isotope Ruthenium-99 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



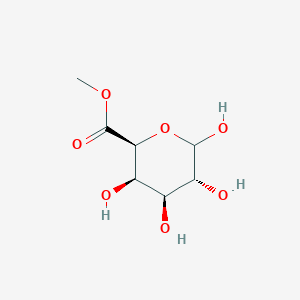
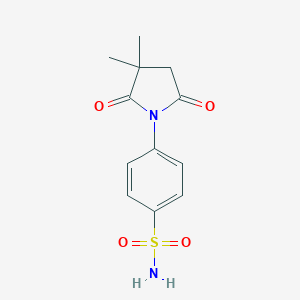
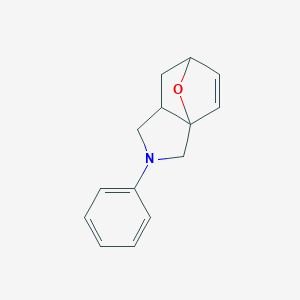
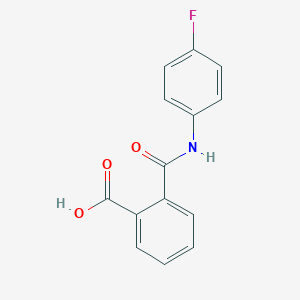
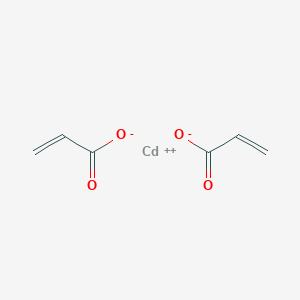
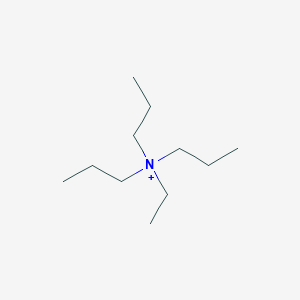
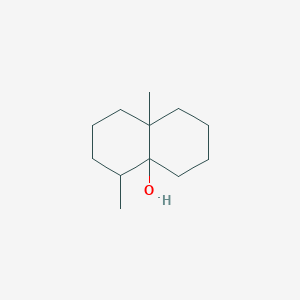
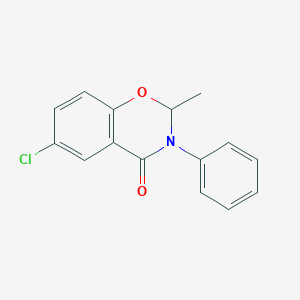
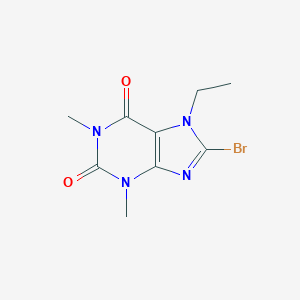
![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)
